4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
“4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular formula C8H11BrN2O . It has a molecular weight of 231.09 g/mol . The IUPAC name of this compound is 4-bromo-1-(oxan-2-yl)pyrazole .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to a pyrazole ring, which is further connected to a tetrahydropyran ring . The InChI code and Canonical SMILES for this compound are available .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.09 g/mol and an XLogP3-AA value of 1.7 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass of this compound are both 230.00548 g/mol . The topological polar surface area is 27 Ų .Scientific Research Applications
Field: Organic Chemistry
- Application : The compound “4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is used in the synthesis of 4-bromo quinolines .
- Method of Application : The synthesis involves a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides . TMSBr acts as an acid-promoter to initiate the reaction and also as a nucleophile .
- Results : The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility . The 4-bromo quinolines synthesized can further undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .
Field: Photovoltaics
- Application : Compounds with similar structures are used in the field of photovoltaics, specifically in the tuning of band gaps in perovskite solar cells .
- Method of Application : The band gap of perovskite materials is tuned to enhance the efficiency and stability of solar cells .
- Results : The tuning of the band gap has shown to improve the performance of solar cells in lab-scale experiments .
Field: Photothermal Therapy
- Application : Two-dimensional nanomaterials with similar structures are used in photothermal therapy .
- Method of Application : These nanomaterials are used as photothermal agents due to their high photothermal conversion efficiency .
- Results : The use of these nanomaterials in photothermal therapy has shown satisfactory therapeutic effects .
Field: Energy Storage
- Application : Biochar-based materials, which may include similar compounds, are used in various energy storage and conversion fields .
- Method of Application : These materials are used in hydrogen storage and production, oxygen electrocatalysts, fuel cell technology, supercapacitors, and lithium/sodium ion batteries .
- Results : The use of biochar-based materials has shown promising results in these applications .
Field: Adamantane Chemistry
- Application : Unsaturated adamantane derivatives, which may include similar compounds, are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Method of Application : The synthesis involves various methods for the preparation of unsaturated adamantane derivatives and their chemical and catalytic transformations .
- Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials .
Field: Bioenergy and Carbon Sequestration
- Application : Hydrochar, which may include similar compounds, is used in various energy storage and conversion fields .
- Method of Application : Hydrochar is produced from waste renewable biomass through thermochemical and hydrothermal conversion processes .
- Results : The use of hydrochar has shown promising results in these applications .
Future Directions
properties
IUPAC Name |
4-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-4-5-13-11-8(9)7-14-15(11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCVPILKFAHJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=NC=CC(=C3C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.